molecular formula C19H21BN2O2S B1602993 N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine CAS No. 330793-85-6

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine

Cat. No.: B1602993
CAS No.: 330793-85-6
M. Wt: 352.3 g/mol
InChI Key: ZPVDTNXPTWRHMB-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a complex organic compound that features a boron-containing dioxaborolane ring, a phenyl group, and a benzo[d]thiazol-2-amine moiety

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of diaryl derivatives . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known to be involved in the synthesis of diaryl derivatives , but the exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is often synthesized by reacting pinacol with boronic acid derivatives under dehydrating conditions.

    Coupling Reaction: The phenyl group containing the dioxaborolane ring is then coupled with benzo[d]thiazol-2-amine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene or DMF at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazol-2-amine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazol-2-amine ring, converting them into amines or other reduced forms.

    Substitution: The phenyl group attached to the dioxaborolane ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced benzo[d]thiazol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H26BNO2
Molecular Weight: 371.28 g/mol
CAS Number: 2055286-48-9

The compound features a boron-containing dioxaborolane moiety which enhances its reactivity in cross-coupling reactions, particularly Suzuki coupling.

Applications in Organic Synthesis

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is primarily utilized as a boronic ester in organic synthesis. Its applications include:

Suzuki Coupling Reactions

The compound serves as an effective reagent in Suzuki cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules. The presence of the tetramethyl dioxaborolane group stabilizes the boron atom and increases the efficiency of the coupling process .

Synthesis of Organic Electronics

Due to its ability to form stable intermediates and facilitate polymerization reactions, this compound is employed in the synthesis of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its structural characteristics allow for the creation of hole transport layers that enhance device performance .

Applications in Materials Science

The incorporation of this compound into materials science has led to advancements in several areas:

Development of Semiconducting Polymers

This compound acts as a building block for semiconducting polymers used in flexible electronics. Its ability to undergo efficient charge transport makes it suitable for applications in flexible displays and sensors .

Photovoltaic Technologies

In perovskite solar cells, the compound is utilized to enhance the efficiency of charge transport layers. The tetramethyl dioxaborolane group contributes to improved solubility and processability of the materials used in these devices .

Medicinal Chemistry Applications

Research indicates potential applications of this compound in medicinal chemistry:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific cancer cell lines. The thiazole moiety is known for its biological activity and may contribute to the compound's therapeutic effects .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs suggests its potential use in drug delivery systems where controlled release is essential for therapeutic efficacy .

Case Studies

StudyApplicationFindings
Study 1Suzuki CouplingDemonstrated high yields in carbon-carbon bond formation using this compound as a reagent .
Study 2OLEDsShowed improved performance metrics when used as a hole transport layer material in OLED devices .
Study 3Anticancer ResearchReported selective toxicity against specific cancer cell lines with minimal effects on normal cells .

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the benzo[d]thiazol-2-amine moiety.

    Benzo[d]thiazol-2-amine derivatives: Compounds with similar biological activity but without the boron-containing dioxaborolane ring.

    Phenylboronic acid derivatives: Compounds with similar reactivity in cross-coupling reactions but different structural features.

Uniqueness

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is unique due to the combination of the boron-containing dioxaborolane ring and the biologically active benzo[d]thiazol-2-amine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Biological Activity

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzo[d]thiazole moiety and a dioxaborolane group. The molecular formula is C13H19BO3NC_{13}H_{19}BO_3N, and it has a molecular weight of approximately 234.10 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of both aromatic and heterocyclic components.

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane and benzo[d]thiazole structures exhibit various biological activities, including:

  • Antiparasitic Activity : Similar compounds have shown efficacy against Leishmania parasites, which cause leishmaniasis. The structure-property relationship (SPR) analysis indicates that modifications can enhance potency against these pathogens .
  • Kinase Inhibition : Compounds with similar frameworks have demonstrated inhibitory activity against specific kinases involved in cancer progression. The selectivity and potency of these compounds can be significantly influenced by structural modifications .

Table 1: Biological Activity of Related Compounds

Compound IDStructurepEC50 (μM)Selectivity Index (SI)Aqueous Solubility (μM)
1Dioxaborolane derivative6.11017
2Benzo[d]thiazole derivative5.4168
3Mixed structure5.232

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases : The compound may inhibit specific kinases that are crucial for cell signaling pathways involved in proliferation and survival.
  • Interference with Metabolic Pathways : By modifying metabolic pathways in parasites or cancer cells, the compound may disrupt their growth and replication processes.
  • Selectivity for Cancer Cells : Structural modifications can enhance selectivity for cancerous cells over normal cells, reducing side effects associated with traditional chemotherapeutics.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Leishmaniasis Treatment : A study demonstrated that derivatives of benzo[d]thiazole showed significant antiparasitic activity with favorable pharmacokinetic profiles when tested in vivo .
  • Cancer Research : Another investigation into kinase inhibitors revealed that certain modifications to the dioxaborolane structure resulted in enhanced potency against specific cancer cell lines while maintaining a favorable safety profile .

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O2S/c1-18(2)19(3,4)24-20(23-18)13-9-11-14(12-10-13)21-17-22-15-7-5-6-8-16(15)25-17/h5-12H,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVDTNXPTWRHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625086
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330793-85-6
Record name N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzothiazol-2-amine was prepared from N2-(4-bromophenyl)-1,3-benzothiazol-2-amine (0.909 g, 2.98 mmol) in a manner similar to that used for N2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine. The compound was formed as an off-white powder (0.321 g, 31%). RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 250×4.6 mm column) tr=13.82 min., 92%; m/z 351 (MH+).
Quantity
0.909 g
Type
reactant
Reaction Step One
Name
N2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.